Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing nature, which can affect the compound’s behavior in various chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the trifluoromethyl group, are often used in pharmaceuticals and agrochemicals due to their ability to form stable carbon-carbon bonds .
Mode of Action
The trifluoromethyl group in similar compounds has been associated with the ability to undergo suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a common biochemical pathway for compounds containing the trifluoromethyl group .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact how a compound interacts with its targets. For instance, certain herbicides, applied in pre-emergence, act better when soil humidity is between high and elevated .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, including those involved in the synthesis of trifluoromethyl-functionalized products. For instance, it is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These interactions are crucial for the formation of enantiopure compounds, which are important in pharmaceutical applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the thermal stability of ODN/RNA duplexes and improve nuclease resistance . These effects are significant as they can impact the overall function and viability of cells, particularly in the context of therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carbon-centered radical intermediates. The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials by facilitating radical trifluoromethylation . This process involves the formation of carbon-centered radicals, which can then participate in various biochemical reactions, leading to the synthesis of complex molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and ability to maintain its biochemical properties under various conditions . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of fluorinated compounds. It interacts with enzymes and cofactors that facilitate the incorporation of the trifluoromethyl group into target molecules . These interactions are essential for the production of bioactive compounds with potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target tissues, which is crucial for its biochemical activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its subcellular localization is important for optimizing its therapeutic potential and minimizing any adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-chloro-2-pyridinecarboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(chloromethyl)-2-pyridinecarboxylate
- Ethyl 4-(bromomethyl)-2-pyridinecarboxylate
- Ethyl 4-(methyl)-2-pyridinecarboxylate
Uniqueness
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the trifluoromethyl group can improve the compound’s pharmacokinetic properties, making it a potential candidate for drug development.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPHUNCCISTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670620 | |
Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-08-6 | |
Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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